molecular formula C10H11N3O4 B8371938 N'-acetyl-4-methyl-3-nitrobenzohydrazide

N'-acetyl-4-methyl-3-nitrobenzohydrazide

Cat. No.: B8371938
M. Wt: 237.21 g/mol
InChI Key: NGIYVGVORSAKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzohydrazide (B10538) Scaffolds in Modern Organic Chemistry

Benzohydrazide scaffolds are fundamental building blocks in modern organic chemistry, valued for their versatile reactivity and the diverse biological activities exhibited by their derivatives. thepharmajournal.comresearchgate.netviva-technology.org The core structure, consisting of a benzene (B151609) ring attached to a hydrazide group (-CONHNH2), serves as a versatile template for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. nih.gov The presence of both nucleophilic and electrophilic centers within the hydrazide moiety allows for a variety of chemical transformations, making it a valuable synthon in the construction of novel molecular architectures. researchgate.net

The significance of benzohydrazide scaffolds is particularly pronounced in medicinal chemistry, where they are recognized as "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. thepharmajournal.comresearchgate.net This has led to the development of a multitude of benzohydrazide derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. thepharmajournal.comviva-technology.org

Historical Context and Evolution of N'-Acylhydrazide Research

The study of hydrazides dates back to the late 19th century, with early investigations focusing on their synthesis and basic chemical reactivity. A pivotal moment in the history of hydrazide research was the discovery of the antitubercular activity of isoniazid (B1672263) (isonicotinic acid hydrazide) in the mid-20th century. This discovery sparked immense interest in the therapeutic potential of N'-acylhydrazides and catalyzed extensive research into the synthesis and biological evaluation of a vast number of analogues.

Early research primarily focused on modifying the aromatic ring of benzohydrazides to explore structure-activity relationships. The evolution of this field has been marked by a shift towards more complex derivatives, including the introduction of various substituents on the N'-position of the hydrazide moiety. This has led to the development of N'-acylhydrazones, which are formed by the condensation of N'-acylhydrazides with aldehydes and ketones, and have shown a remarkable range of biological activities. ekb.egmdpi.com The continuous exploration of new synthetic methodologies and the growing understanding of the biological targets of these compounds have ensured that N'-acylhydrazide research remains a vibrant and productive area of chemical science.

Rational Design Principles for Substituted Benzohydrazide Derivatives

The design of substituted benzohydrazide derivatives is guided by principles aimed at optimizing their chemical and biological properties. The nature and position of substituents on the benzene ring, as well as modifications to the hydrazide group, can profoundly influence the molecule's steric and electronic characteristics, and consequently its reactivity and biological activity.

The N'-acetyl group in the target molecule is another key design element. Acetylation of the terminal nitrogen can influence the compound's lipophilicity, metabolic stability, and hydrogen bonding capabilities. researchgate.netpharm.or.jpnih.gov The rational design of such derivatives often involves computational studies to predict their binding affinities to specific targets and to guide synthetic efforts towards molecules with enhanced efficacy and selectivity. ekb.eg

Overview of Current Research Trajectories in Hydrazide Chemistry

Current research in hydrazide chemistry is characterized by several key trajectories. A major focus remains on the development of novel therapeutic agents. thepharmajournal.comviva-technology.orgmdpi.com Researchers are actively exploring new benzohydrazide derivatives as potential treatments for a wide range of diseases, including infectious diseases, cancer, and neurological disorders. thepharmajournal.comlew.ro This often involves the synthesis of hybrid molecules that combine the benzohydrazide scaffold with other pharmacologically active moieties to achieve synergistic effects. mdpi.com

Another significant area of research is the development of new synthetic methodologies for the preparation of hydrazide derivatives. nih.gov This includes the use of green chemistry principles to create more efficient and environmentally friendly synthetic routes. The exploration of hydrazides as ligands for the formation of coordination complexes with metal ions is also a burgeoning field, with applications in catalysis and materials science. researchgate.net Furthermore, the unique chemical properties of hydrazides are being harnessed in the development of new materials, such as polymers and gels, with tailored functionalities.

Detailed Research Findings

While specific published research focusing exclusively on N'-acetyl-4-methyl-3-nitrobenzohydrazide is scarce, its synthesis can be logically inferred from established chemical principles and literature on related compounds. The following sections detail the probable synthetic pathway and expected characterization data based on analogous transformations.

Synthesis of this compound

The synthesis of this compound would likely proceed in a three-step sequence starting from 4-methyl-3-nitrobenzoic acid.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

The precursor, 4-methyl-3-nitrobenzoic acid, can be synthesized through the nitration of p-toluic acid. ontosight.ai Alternatively, it can be prepared by the oxidation of 2,4-dimethylnitrobenzene. google.compatsnap.com

Step 2: Conversion to 4-Methyl-3-nitrobenzohydrazide (B94034)

The carboxylic acid can be converted to the corresponding benzohydrazide. A common method involves the initial conversion of the carboxylic acid to its methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303). Another approach is the conversion of the carboxylic acid to its acid chloride using a reagent like thionyl chloride, which is then reacted with hydrazine hydrate. google.com

Step 3: Acetylation of 4-Methyl-3-nitrobenzohydrazide

The final step is the acetylation of the terminal nitrogen of 4-methyl-3-nitrobenzohydrazide. This can be achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. researchgate.netnih.gov The reaction of hydrazides with acetic acid can also lead to acetylation. pharm.or.jpnih.govresearchgate.net

Spectroscopic Characterization

The structure of this compound would be confirmed using various spectroscopic techniques:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, the acetyl protons, and the N-H protons of the hydrazide moiety. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and acetyl groups, the aromatic carbons, and the methyl carbons.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations, the C=O stretching vibrations of the amide and acetyl groups, and the stretching vibrations of the nitro group.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁N₃O₄
Molecular Weight 237.21 g/mol
CAS Number 904555-85-7

Interactive Data Table: Key Functional Groups and Their Expected Spectroscopic Signatures

Functional GroupExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)Expected IR Absorption (cm⁻¹)
Aromatic C-H7.5 - 8.5120 - 150~3100-3000
Methyl (Ar-CH₃)~2.5~20~2950-2850
Acetyl (CO-CH₃)~2.0~25-
Amide N-H8.0 - 10.0-~3300-3100
Amide C=O-~165-175~1680-1630
Acetyl C=O-~170~1700
Nitro (NO₂)--~1550 and ~1350

This compound serves as a representative molecule that embodies the core principles and research interests within hydrazide chemistry. While direct research on this specific compound is limited, an understanding of its probable synthesis, characterization, and the broader context of benzohydrazide chemistry highlights the continued importance of this class of compounds in both fundamental organic synthesis and the pursuit of new functional molecules. The versatile benzohydrazide scaffold, coupled with the ability to rationally introduce a variety of substituents, ensures that hydrazide chemistry will remain a fertile ground for scientific discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

N'-acetyl-4-methyl-3-nitrobenzohydrazide

InChI

InChI=1S/C10H11N3O4/c1-6-3-4-8(5-9(6)13(16)17)10(15)12-11-7(2)14/h3-5H,1-2H3,(H,11,14)(H,12,15)

InChI Key

NGIYVGVORSAKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of N Acetyl 4 Methyl 3 Nitrobenzohydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. While complete, experimentally verified spectra for N'-acetyl-4-methyl-3-nitrobenzohydrazide are not widely available in peer-reviewed literature, a detailed analysis based on established principles and data from analogous structures allows for a confident prediction of its spectral features.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) for this compound in a solvent like DMSO-d₆ are detailed below. The spectrum is expected to show distinct signals for the aromatic protons, the two N-H protons of the hydrazide group, and the methyl protons of both the acetyl and tolyl moieties.

The three protons on the aromatic ring are expected to appear in the downfield region (7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and benzoyl groups. They would present as a complex splitting pattern due to spin-spin coupling. The N-H protons would likely appear as two distinct broad singlets at the far downfield end of the spectrum, with chemical shifts highly dependent on solvent and concentration. The methyl group attached to the aromatic ring would appear as a singlet around 2.4-2.6 ppm, while the acetyl methyl protons would also be a singlet, typically found further upfield around 2.0-2.2 ppm.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (position 2) ~8.4 d ~2.0
Aromatic H (position 5) ~7.6 d ~8.0
Aromatic H (position 6) ~8.2 dd ~8.0, 2.0
N-H (benzoyl) ~10.5 s (broad) -
N'-H (acetyl) ~10.0 s (broad) -
C-CH₃ (tolyl) ~2.6 s -

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, ten distinct signals are expected. The two carbonyl carbons (acetyl and benzoyl) are predicted to be the most downfield signals, typically appearing between 165 and 175 ppm. The aromatic carbons will resonate in the 120-150 ppm range, with the carbon bearing the nitro group (C3) and the carbon attached to the hydrazide (C1) being significantly influenced by these substituents. The two methyl carbons will be the most upfield signals.

Predicted ¹³C NMR Chemical Shift Assignments

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (benzoyl) ~165
C=O (acetyl) ~170
C1 (aromatic) ~135
C2 (aromatic) ~125
C3 (aromatic, C-NO₂) ~148
C4 (aromatic, C-CH₃) ~140
C5 (aromatic) ~130
C6 (aromatic) ~133
C-CH₃ (tolyl) ~21

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the aromatic protons at positions 5 and 6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the signals for the two methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework. Expected key correlations include:

From the tolyl CH₃ protons to aromatic carbons C3, C4, and C5.

From the acetyl CH₃ protons to the acetyl C=O carbon.

From the aromatic proton H6 to the benzoyl C=O carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could help determine the preferred conformation around the N-N bond by observing spatial correlations between the N-H protons and nearby aromatic or acetyl protons.

Fourier Transform Infrared (FTIR) Spectroscopy Vibrational Analysis

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

The most prominent features would include two strong carbonyl stretching bands: one for the benzoyl amide (Amide I band) around 1660 cm⁻¹ and another for the acetyl amide around 1700 cm⁻¹. The N-H stretching vibrations of the hydrazide moiety would appear as one or two bands in the 3200-3300 cm⁻¹ region. The nitro group would be identified by two strong, sharp absorptions corresponding to its asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching modes. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

Characteristic FTIR Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Hydrazide (N-H) 3200 - 3300 Medium
Aromatic C-H Stretch Ar-H 3050 - 3150 Medium-Weak
Aliphatic C-H Stretch -CH₃ 2850 - 2980 Medium-Weak
C=O Stretch (Acetyl) Amide C=O ~1700 Strong
C=O Stretch (Benzoyl) Amide C=O ~1660 Strong
N-O Asymmetric Stretch Nitro (-NO₂) ~1530 Strong, Sharp
N-O Symmetric Stretch Nitro (-NO₂) ~1350 Strong, Sharp

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is used to determine the exact molecular weight of a compound with high precision, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₁N₃O₄), the calculated monoisotopic mass is 237.07496 g/mol . An experimental HRMS measurement would be expected to confirm this value to within a few parts per million.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Under electron ionization (EI), the molecule would likely undergo characteristic cleavages. A primary fragmentation pathway would involve the cleavage of the weak N-N bond, leading to two major fragment ions: the 4-methyl-3-nitrobenzoyl cation and the N-acetylhydrazinyl radical or cation. Other significant fragmentation events would include the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) and the loss of the nitro group (NO₂).

Plausible HRMS Fragmentation Pathways

m/z (Mass/Charge Ratio) Proposed Fragment Ion Neutral Loss
237.0750 [M]⁺ (Molecular Ion) -
179.0453 [C₈H₆NO₃]⁺ •NHCOCH₃
163.0504 [C₈H₇O₂N]⁺ NO₂
133.0344 [C₈H₅O]⁺ NO₂, •NH

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in the crystalline state is governed by a network of specific, non-covalent interactions. While a definitive crystal structure for this exact molecule is not publicly available, analysis of closely related nitrobenzohydrazide and N-acylhydrazone derivatives provides significant insight into the expected packing motifs. nih.govresearchgate.net The primary forces dictating the crystal packing are hydrogen bonds and π-π stacking interactions.

The hydrazide moiety (-CONHNH-) is a potent hydrogen-bond donor (N-H) and acceptor (C=O). Consequently, strong intermolecular N—H⋯O hydrogen bonds are anticipated to be a dominant feature, often forming chains or dimeric structures that link adjacent molecules. nih.gov In the crystal structure of the analogous compound, (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide, molecules are linked by a variety of hydrogen bonds, including N—H⋯O, O—H⋯N, and C—H⋯O, creating layered arrangements. researchgate.net The nitro group (NO₂) is also a strong hydrogen bond acceptor, and interactions between its oxygen atoms and hydrogen donors on neighboring molecules are common. researchgate.net

Furthermore, the aromatic nature of the 4-methyl-3-nitrophenyl ring facilitates π-π stacking interactions. These interactions occur between the electron-rich π systems of parallel-oriented aromatic rings of adjacent molecules. For instance, in a related 3-nitrobenzohydrazide derivative, intralayer π–π stacking interactions were observed with a centroid-to-centroid distance of 3.635 Å. researchgate.net The interplay of these directional hydrogen bonds and weaker, non-directional forces like van der Waals contacts results in a densely packed and stable three-dimensional lattice.

Advanced techniques like Hirshfeld surface analysis are often employed to quantitatively dissect these intermolecular contacts. as-proceeding.comas-proceeding.com Such analyses on similar hydrazide structures reveal the relative contributions of different interactions, with H···H, C···H, O···H, and N···H contacts being the most significant. as-proceeding.comas-proceeding.com

Table 1: Representative Intermolecular Interactions in Related Hydrazide Crystal Structures
Interaction TypeDescriptionTypical Distance/ParameterReference Compound Example
N—H⋯O Hydrogen BondInteraction between the amide proton and a carbonyl or nitro oxygen.~2.0 - 2.2 Å (H···O distance)(E)-4-Methyl-N′-(3-nitrobenzylidene)benzohydrazide nih.gov
C—H⋯O Hydrogen BondWeak interaction between an aromatic C-H and an acceptor oxygen.~2.4 - 2.6 Å (H···O distance)(E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide researchgate.net
π-π StackingInteraction between parallel aromatic rings.~3.6 Å (Centroid-Centroid distance)(E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide researchgate.net

Conformational Analysis in the Crystalline State

The molecular conformation of this compound in the solid state is defined by the spatial arrangement of its constituent parts, primarily determined by the torsion or dihedral angles around its rotatable single bonds. N-acylhydrazones are known to exhibit conformational isomerism. acs.orgtandfonline.com

The molecule is expected to adopt a largely planar geometry, particularly across the hydrazide bridge, to maximize π-conjugation. The configuration around the C-N bond of the hydrazide is typically found in an E (trans) arrangement. acs.org A key conformational feature is the rotation around the N-C(O) amide bond, leading to two potential planar conformers: synperiplanar and antiperiplanar. tandfonline.com Theoretical studies on related N-acylhydrazones have shown that the antiperiplanar conformation is often the most stable. acs.org

The orientation of the nitro group relative to the benzene (B151609) ring is another critical conformational parameter. While resonance effects favor coplanarity, steric hindrance and crystal packing forces can cause the nitro group to twist out of the plane of the ring. mdpi.com In crystal structures of similar compounds, the dihedral angle between the nitro group and its attached benzene ring has been observed to be around 5.99°. nih.gov The relative orientation of the two aromatic systems (in this case, the phenyl ring and the acetyl group's plane) is also of interest. In a comparable structure, the dihedral angle between two benzene rings linked by a hydrazone bridge was found to be minimal, at approximately 1.01° to 3.9°, indicating a nearly coplanar arrangement. nih.govresearchgate.net

Table 2: Key Dihedral Angles from Analogous Crystal Structures
Dihedral AngleDescriptionObserved Value (°)Reference Compound Example
Benzene Ring vs. Benzene RingAngle between the planes of two aromatic rings across the hydrazone linker.1.01 - 3.9(E)-4-Methyl-N′-(3-nitrobenzylidene)benzohydrazide nih.gov
Nitro Group vs. Attached RingTwist of the NO₂ group out of the phenyl ring plane.5.99(E)-4-Methyl-N′-(3-nitrobenzylidene)benzohydrazide nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₁₀H₁₁N₃O₄, corresponding to a molecular weight of 237.22 g/mol . The theoretical elemental composition is calculated based on this formula. For a synthesized sample to be considered pure, the experimentally determined values for C, H, and N should typically fall within ±0.4% of the calculated values. nih.gov

Table 3: Elemental Composition of this compound (C₁₀H₁₁N₃O₄)
ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Theoretical Mass %
CarbonC12.01110120.1150.63%
HydrogenH1.0081111.0884.68%
NitrogenN14.007342.02117.72%
OxygenO15.999463.99626.98%

Advanced Spectroscopic and Microscopic Techniques for Electronic and Microstructural Characterization

Beyond routine characterization, advanced methods are employed to gain deeper insights into the electronic structure and solid-state morphology of this compound.

Electronic Characterization: UV-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The extended conjugation involving the aromatic ring, the nitro group, and the hydrazide moiety gives rise to characteristic absorption bands in the UV-Vis spectrum, typically corresponding to π → π* and n → π* transitions. mdpi.com

Computational methods, such as Density Functional Theory (DFT), provide a theoretical framework for understanding the compound's electronic properties. as-proceeding.comas-proceeding.com DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting chemical reactivity and the electronic excitation properties of the molecule. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is invaluable for understanding its intermolecular interaction preferences. as-proceeding.com

Fourier-Transform Infrared (FTIR) spectroscopy can also offer insights into electronic effects. For instance, π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic system and an electron-rich matrix can be inferred from shifts in the vibrational frequencies of the nitro group. A blue shift (increase in frequency) of the asymmetric -NO₂ stretching mode, coupled with a red shift (decrease in frequency) of the symmetric mode, can be indicative of charge-transfer interactions. nih.gov

Microstructural Characterization: The microstructure of a crystalline powder, including its morphology, particle size distribution, and surface features, is often characterized using microscopic techniques. Scanning Electron Microscopy (SEM) is a standard method for visualizing the external morphology of the crystals, revealing details about their shape, size, and degree of aggregation.

At a molecular level, Hirshfeld surface analysis serves as a powerful computational tool for microstructural characterization. as-proceeding.comas-proceeding.com It allows for the visualization of the crystalline environment around a molecule and provides a quantitative breakdown of the intermolecular contacts responsible for the crystal packing, thereby offering a detailed picture of the supramolecular architecture. as-proceeding.com

Computational Chemistry Investigations of N Acetyl 4 Methyl 3 Nitrobenzohydrazide and Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecules. Calculations for N'-acetyl-4-methyl-3-nitrobenzohydrazide are typically performed using methods like B3LYP with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves geometry optimization, where the molecule's structure is fully relaxed to find its lowest energy conformation. researchgate.net This process determines key geometric parameters such as bond lengths, bond angles, and dihedral angles. For hydrazide derivatives, the optimized structure often reveals a non-planar conformation, with specific torsion angles defining the orientation of the acetyl and nitro-substituted phenyl groups. researchgate.net For instance, in a similar compound, the optimized bond lengths and angles calculated via DFT show good correlation with experimental X-ray diffraction data. researchgate.net The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.

Interactive Table: Selected Optimized Geometric Parameters (Theoretical) Note: The following data is illustrative for a hydrazide structure optimized using DFT/B3LYP methods. Actual values for this compound would require specific calculation.

Parameter Bond/Angle Value
Bond Length C=O ~1.23 Å
Bond Length N-N ~1.38 Å
Bond Length C-N (amide) ~1.36 Å
Bond Length C-NO₂ ~1.48 Å
Bond Angle O=C-N ~122°
Bond Angle C-N-N ~118°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.govnih.gov

For this compound, the HOMO is typically localized on the benzohydrazide (B10538) moiety, while the LUMO is often distributed over the nitro-substituted phenyl ring, indicating that this region is the most likely site for nucleophilic attack. researchgate.net The energy gap helps to quantify the charge transfer interactions that occur within the molecule. nih.gov

Interactive Table: Quantum Chemical Descriptors (Theoretical) Note: These values are representative for similar hydrazide derivatives and are calculated using DFT.

Parameter Symbol Value (eV) Formula
HOMO Energy EHOMO -6.5 -
LUMO Energy ELUMO -2.1 -
Energy Gap ΔE 4.4 ELUMO - EHOMO
Ionization Potential I 6.5 -EHOMO
Electron Affinity A 2.1 -ELUMO
Global Hardness η 2.2 (I - A) / 2
Global Softness S 0.227 1 / (2η)
Electronegativity χ 4.3 (I + A) / 2

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded. Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. nih.gov Green areas denote neutral potential.

In this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the carbonyl and nitro groups, making them prime sites for electrophilic interactions. The most positive potential (blue) would likely be found around the amide (N-H) protons, indicating their susceptibility to nucleophilic attack. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. wisc.eduq-chem.com It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals). materialsciencejournal.org The stability of the molecule is enhanced by these interactions, and the stabilization energy (E(2)) associated with them can be calculated using second-order perturbation theory. materialsciencejournal.org

Interactive Table: NBO Analysis - Second-Order Perturbation Theory (Illustrative)

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP(1) O(carbonyl) π* (C-N) ~25.5
LP(1) N(amide) π* (C=O) ~40.1
π (Phenyl Ring) π* (Phenyl Ring) ~20.8

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to understand the molecule's vibrational modes. The calculated frequencies are then compared with experimental data from FT-IR and Raman spectroscopy to provide a complete assignment of the observed spectral bands. researchgate.net Calculations are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method. scirp.org

For this compound, characteristic vibrational modes would include N-H stretching, C=O stretching of the amide group, asymmetric and symmetric stretching of the NO₂ group, and various C-H and C-C vibrations of the phenyl ring and methyl group. researchgate.net For example, the C=O stretching vibration is typically a strong band observed in the range of 1650-1690 cm⁻¹. researchgate.netnih.gov

Interactive Table: Vibrational Frequencies (cm⁻¹) and Assignments (Illustrative)

Vibrational Mode Calculated Frequency Experimental Frequency Assignment
N-H Stretch 3350 3280 Amide N-H
C-H Stretch (Aromatic) 3100 3085 Phenyl C-H
C-H Stretch (Methyl) 2980 2965 CH₃ Group
C=O Stretch 1695 1670 Carbonyl
N-H Bend 1580 1565 Amide II
NO₂ Asymmetric Stretch 1550 1535 Nitro Group
NO₂ Symmetric Stretch 1360 1345 Nitro Group

Mechanistic Investigations of Chemical Reactivity and Interactions of N Acetyl 4 Methyl 3 Nitrobenzohydrazide

Reaction Mechanism Studies of N'-acetyl-4-methyl-3-nitrobenzohydrazide Transformations

The reactivity of this compound is largely dictated by its constituent functional groups: the acetylated hydrazide moiety, the methyl-substituted aromatic ring, and the electron-withdrawing nitro group.

Acylation and Hydrolysis Pathways

The hydrazide group is central to the acylation and hydrolysis reactions of the molecule.

Acylation: The N'-acetylation of aryl hydrazides is a common transformation. nih.gov Kinetic studies on the acetylation of similar benzohydrazide (B10538) derivatives suggest a stepwise mechanism where the rate-determining step is the nucleophilic attack of the hydrazide on the acetylating agent. researchgate.net Theoretical analyses indicate that benzohydrazide derivatives can establish an intramolecular proton rearrangement, with the enol form being the active species for the nucleophilic attack. researchgate.net The reaction often proceeds in the presence of reagents like acetyl chloride or acetic anhydride (B1165640). researchgate.net

Hydrolysis: The hydrolysis of the amide bond in this compound can occur under acidic or basic conditions. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the susceptibility of the molecule to hydrolysis. beilstein-journals.org For related N-acylhydrazones, an electron-withdrawing nitro substituent was found to increase the compound's propensity for hydrolysis by affecting the basicity of the azomethine nitrogen. beilstein-journals.org In the case of this compound, the electronic effects of the nitro group could similarly impact the stability of the amide linkage. The hydrolysis of benzohydrazides in the presence of acetic acid to yield the corresponding carboxylic acids has been observed. nih.gov

Table 1: Mechanistic Aspects of Acylation and Hydrolysis
ReactionKey Mechanistic FeaturesInfluencing FactorsTypical Products
AcylationStepwise mechanism; Rate-determining nucleophilic attack. researchgate.netKeto-enol tautomerism (enol form is the active nucleophile). researchgate.netFurther N-acylated derivatives.
HydrolysisCleavage of the amide bond.pH (acidic or basic conditions); Electronic effects of substituents (e.g., nitro group). beilstein-journals.org4-methyl-3-nitrobenzoic acid and acetylhydrazide.

Transformations Involving the Hydrazide Moiety

The hydrazide moiety (–CONHNH–) is a versatile functional group capable of undergoing a variety of chemical transformations beyond simple acylation and hydrolysis. It serves as a precursor for the synthesis of various heterocyclic compounds. For instance, hydrazides are known to react with isothiocyanates to yield thiosemicarbazide (B42300) derivatives. researchgate.net These intermediates can then be cyclized in an acidic environment to form heterocyclic systems such as 1,3,4-thiadiazoles. researchgate.net

Furthermore, the hydrazide group contains nucleophilic nitrogen atoms that can participate in condensation reactions with aldehydes and ketones to form hydrazones. The reactivity of the hydrazide moiety is fundamental to its role as a building block in synthetic organic chemistry. Mechanistic pathways for the formation of N-nitrosodimethylamine from dimethylamine (B145610) involve the creation of a 1,1-dimethylhydrazine (B165182) intermediate, which is subsequently oxidized. nih.gov This suggests that the hydrazide portion of this compound could potentially be susceptible to oxidative reactions under specific conditions.

Influence of the Nitro Group on Aromatic System Reactivity and Reduction Mechanisms

The nitro group (–NO₂) exerts a profound influence on the chemical reactivity of the benzene (B151609) ring.

Aromatic System Reactivity: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. nih.gov This deactivation occurs through both a negative inductive effect (-I) and a negative resonance effect (-R), which reduce the electron density of the aromatic system. nih.gov Conversely, this decrease in electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution, where a nucleophile attacks the ring and displaces a leaving group. nih.gov Therefore, the presence of the nitro group in this compound governs the regioselectivity and feasibility of substitution reactions on the aromatic nucleus.

Reduction Mechanisms: A primary transformation of the nitro group is its reduction. This process can be controlled to yield a variety of functional groups depending on the reducing agent and reaction conditions. nih.gov

Partial Reduction: Mild reducing agents can convert the nitro group to a nitroso (–NO) or a hydroxylamino (–NHOH) group.

Complete Reduction: Stronger reduction, typically using metal catalysts (like Pd, Pt, or Ni) and a hydrogen source (like H₂) or dissolving metals (like Sn/HCl or Fe/HCl), leads to the formation of an amino group (–NH₂). nih.gov The resulting 4-methyl-3-aminobenzohydrazide derivative would have significantly different electronic and chemical properties.

Table 2: Electronic Effects and Transformations of the Nitro Group
AspectDescriptionConsequence for Reactivity
Electronic EffectsStrong electron-withdrawing group (-I, -R effects). nih.govDeactivates ring towards electrophilic attack; Activates ring towards nucleophilic attack. nih.gov
ReductionCan be reduced to nitroso, hydroxylamino, or amino groups. nih.govForms products with altered electronic properties and new reactive sites (e.g., a nucleophilic amino group).

Mechanistic Aspects of Molecular Recognition and Binding (Theoretical Framework)

Molecular recognition describes the specific, non-covalent interaction between two or more molecules. nih.gov For this compound, understanding its potential interactions within a biological system, such as at the active site of an enzyme, relies on theoretical and computational approaches.

Elucidation of Enzyme-Ligand Interaction Mechanisms through Computational Analysis

Computational chemistry provides powerful tools to model and analyze the interactions between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), such as a protein. nih.gov

Molecular Docking: This is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the strength of the interaction. This analysis can identify key non-covalent interactions, such as:

Hydrogen bonds (e.g., involving the N-H and C=O groups of the hydrazide moiety).

Hydrophobic interactions (e.g., involving the methyl group and the aromatic ring).

Electrostatic interactions (e.g., involving the polar nitro group).

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the ligand-receptor complex over time, providing insights into conformational changes and the role of solvent molecules. A critical aspect of ligand binding in biological systems is the displacement of water molecules from the receptor's active site, a process known as desolvation, which has significant thermodynamic consequences. nih.gov Computational methods like the 3D-RISM theory are specifically designed to analyze the role of water in these recognition processes. nih.gov

Table 3: Computational Methods in Molecular Recognition Studies
MethodPurposeInformation Gained
Molecular DockingPredicts binding mode and affinity of a ligand to a receptor. mdpi.comBinding pose, scoring function (estimated affinity), key interacting residues, types of non-covalent bonds.
Molecular Dynamics (MD)Simulates the motion and behavior of the ligand-receptor complex over time.Stability of the complex, conformational flexibility, role of water molecules. nih.gov
Quantum Mechanics (QM)Provides high-accuracy calculations of electronic structure and energies.Detailed description of bond formation/breaking, reaction mechanisms, charge distribution.

Structure Activity Relationship Sar Studies: Chemical and Theoretical Perspectives for N Acetyl 4 Methyl 3 Nitrobenzohydrazide Derivatives

Design Principles for Systematic Structure-Activity Relationship Exploration

Systematic exploration of the SAR for derivatives of N'-acetyl-4-methyl-3-nitrobenzohydrazide would involve the methodical synthesis and analysis of analogs to determine which structural features are crucial for its chemical properties. The core principle is to introduce specific, controlled modifications to the parent molecule and observe the resulting changes in its behavior.

Key design principles would include:

Analog Design and Synthesis : A library of derivatives would be created by modifying three primary regions of the molecule: the N'-acetyl group, the benzene (B151609) ring, and the hydrazide linker.

Isosteric and Bioisosteric Replacements : Replacing functional groups with others that have similar steric and electronic properties to probe the importance of those features. For instance, the methyl group could be replaced with other alkyl groups or a halogen to investigate steric and electronic effects.

Conformational Analysis : Studying how structural changes affect the three-dimensional shape of the molecule, as conformation is often critical to chemical interactions.

A hypothetical set of derivatives for initial SAR exploration is presented in the table below, illustrating a systematic approach to modifying the core structure.

Derivative IDModification from Parent CompoundRationale for ModificationPredicted Impact on a Hypothetical Activity
Parent This compound Baseline Baseline
D-1 N'-propionyl instead of N'-acetylIncrease steric bulk at N' positionPotentially decreased activity due to steric hindrance
D-2 Removal of the 4-methyl groupInvestigate the role of the methyl group's electron-donating effectPotential decrease in reactivity if the methyl group is activating
D-3 3-chloro instead of 3-nitroCompare the effect of a different electron-withdrawing groupAltered electronic properties, potentially leading to a change in reactivity profile
D-4 4-ethyl instead of 4-methylMinor increase in steric bulk and lipophilicitySimilar or slightly altered activity compared to the parent compound
D-5 N'-benzoyl instead of N'-acetylIntroduce a bulky aromatic group at the N' positionSignificant change in conformation and steric properties, likely altering activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a compound with its chemical or biological activity. ijcrt.org For this compound, QSAR can be a powerful predictive tool.

2D-QSAR models utilize descriptors that can be calculated from the two-dimensional representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These models are computationally less intensive and can provide valuable insights into the general structural requirements for a given property.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), offer a more detailed and spatially-aware perspective. iupac.orggoogle.com CoMFA aligns a series of molecules and calculates their steric and electrostatic fields at various grid points. iupac.orggoogle.com These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. google.com For the derivatives of this compound, a CoMFA study would generate contour maps indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for the chemical property of interest.

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. These descriptors quantify various aspects of the molecular structure and are correlated with the observed chemical reactivity. For this compound and its analogs, a range of descriptors would be relevant.

A hypothetical table of molecular descriptors that could be used in a QSAR study is provided below.

Descriptor ClassSpecific Descriptor ExampleInformation EncodedPotential Correlation with Reactivity
Constitutional Molecular WeightSize and mass of the moleculeMay correlate with steric hindrance or transport properties.
Topological Wiener IndexBranching and connectivity of the molecular graphCan relate to molecular shape and surface area.
Electronic Dipole MomentPolarity and charge distribution of the moleculeInfluences electrostatic interactions and solubility.
Quantum Chemical HOMO/LUMO EnergiesHighest Occupied and Lowest Unoccupied Molecular Orbital energiesRelates to the molecule's ability to donate or accept electrons, a key factor in reactivity.
Steric Molar RefractivityMolar volume and polarizabilityReflects the steric bulk and dispersion forces of the molecule.

Influence of Substituent Effects on Electronic and Steric Properties

The N'-acetyl group significantly influences the conformation and reactivity of the hydrazide moiety. The presence of the acetyl group can lead to the existence of different conformers due to restricted rotation around the N-C amide bond. nih.gov This can affect the molecule's ability to adopt a specific shape required for a particular chemical interaction.

N-acetylation of hydrazides can also modulate their nucleophilicity. nih.gov The electron-withdrawing nature of the acetyl group can decrease the electron density on the adjacent nitrogen atom, potentially reducing its reactivity in certain nucleophilic reactions. The size of the N'-substituent also imparts steric effects that can hinder the approach of reactants to the hydrazide core.

The methyl and nitro groups attached to the benzene ring have opposing electronic effects that significantly modulate the chemical behavior of the entire molecule.

Methyl Group (at position 4): The methyl group is an electron-donating group through an inductive effect. msu.edulibretexts.org This increases the electron density of the benzene ring, a phenomenon known as activation. msu.edulibretexts.org This increased electron density can make the aromatic ring more susceptible to electrophilic substitution reactions. msu.edulibretexts.org The methyl group typically directs incoming electrophiles to the ortho and para positions relative to itself. chemguide.co.uk

Nitro Group (at position 3): The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. msu.eduquora.com This significantly decreases the electron density of the benzene ring, making it less reactive towards electrophilic substitution (deactivation). msu.edulibretexts.orgquora.com The nitro group is a meta-directing group for electrophilic aromatic substitution. chemguide.co.uk

The following table summarizes the expected electronic and steric contributions of the key functional groups.

Functional GroupPositionElectronic EffectSteric Effect
N'-acetyl N' of hydrazideElectron-withdrawing (resonance)Moderate bulk
Methyl 4 of benzene ringElectron-donating (inductive)Small bulk
Nitro 3 of benzene ringElectron-withdrawing (inductive and resonance)Moderate bulk

Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design

In the pursuit of optimizing lead compounds, medicinal chemists utilize advanced design strategies such as scaffold hopping and bioisosteric replacement. These techniques are fundamental to the development of new analogs of this compound, aiming to enhance biological activity, improve pharmacokinetic profiles, and secure novel intellectual property. By systematically modifying the core structure and its functional groups, researchers can explore a wider chemical space and identify derivatives with superior therapeutic potential.

Scaffold Hopping

Scaffold hopping is a creative strategy in drug design that involves replacing the central molecular framework, or "scaffold," of a known active compound with a structurally distinct core while preserving its biological activity. bhsai.orgnih.gov For this compound, the benzohydrazide (B10538) core represents the primary scaffold. The objective is to design a new core that maintains the essential three-dimensional arrangement of the key pharmacophoric elements—the substituted phenyl ring and the acetylhydrazide side chain—allowing for similar interactions with the biological target.

This approach can lead to compounds with entirely new intellectual property and potentially improved properties, such as enhanced solubility, better metabolic stability, or reduced toxicity. The selection of a replacement scaffold is often guided by computational modeling to ensure the new structure is isofunctional, meaning it presents the key binding groups in a similar spatial orientation to the original molecule. bhsai.org

Common scaffold hopping strategies for the benzohydrazide core could involve its replacement with various five- or six-membered heterocyclic systems. These rings can act as conformationally restricted mimetics of the original core.

Table 1: Potential Replacement Scaffolds for the Benzohydrazide Core

Original ScaffoldPotential Replacement ScaffoldsRationale
Benzohydrazide1,3,4-Oxadiazole RingMimics the geometry and hydrogen bonding pattern of the hydrazide linker, often enhancing metabolic stability. drughunter.com
Benzohydrazide1,3,4-Thiadiazole RingOffers a different electronic profile compared to the oxadiazole while maintaining a similar structural arrangement.
Benzohydrazide1,2,4-Triazole RingProvides an additional hydrogen bond donor/acceptor site, potentially altering binding interactions and solubility. drughunter.com
BenzohydrazidePyrazole RingA versatile core that can be substituted to project vectors in similar orientations to the parent scaffold.

Bioisosteric Replacement

Bioisosterism is a cornerstone of medicinal chemistry that involves substituting an atom or functional group within a bioactive molecule with another that has similar physical or chemical properties, thereby retaining or enhancing its biological activity. nih.govchem-space.com This strategy is critical for fine-tuning a molecule's steric, electronic, and physicochemical properties to improve potency, selectivity, bioavailability, and metabolic profile. For this compound, several key functional groups are prime candidates for bioisosteric replacement.

Nitro Group (-NO₂) Replacement: The aromatic nitro group is a strong electron-withdrawing group but is often associated with potential metabolic liabilities and toxicity. Its replacement is a common objective in lead optimization. nih.govebi.ac.uk Bioisosteres for the nitro group are chosen to mimic its electronic influence and size. For example, the trifluoromethyl (-CF₃) group has been successfully used as a bioisostere for the nitro group, in some cases leading to compounds with greater potency and improved metabolic stability. acs.orgnih.gov

Methyl Group (-CH₃) Replacement: The methyl group at the 4-position can be replaced to explore the impact of size, lipophilicity, and electronic properties on activity. Classical bioisosteres like halogens (e.g., -Cl) are of similar size, while a cyclopropyl (B3062369) group can offer a conformationally restricted and slightly larger alternative that may enhance binding or metabolic stability. researchgate.net

N'-acetyl Group (-NHCOCH₃) Replacement: The N'-acetylhydrazide moiety is crucial for the molecule's structure and potential interactions. Replacing the acetyl group with other acyl or sulfonyl groups can modify hydrogen bonding capacity, lipophilicity, and resistance to hydrolysis. Heterocyclic rings such as oxadiazoles (B1248032) or triazoles can also be considered non-classical bioisosteres for the entire amide/hydrazide function. drughunter.com

The following interactive table details potential bioisosteric replacements for the functional groups of this compound, along with the scientific rationale for each substitution.

Table 2: Bioisosteric Replacement Strategies for this compound Derivatives

Original GroupPositionPotential BioisostereRationale for Replacement
Nitro (-NO₂)3Trifluoromethyl (-CF₃)Strong electron-withdrawing group; often improves metabolic stability and cell permeability. researchgate.net
Nitro (-NO₂)3Cyano (-CN)Mimics the linear geometry and electron-withdrawing nature of the nitro group with reduced reduction potential.
Nitro (-NO₂)3Sulfonamide (-SO₂NH₂)Acts as a hydrogen bond donor and acceptor; can improve solubility and mimic electronic properties.
Methyl (-CH₃)4Chlorine (-Cl)Similar van der Waals radius, alters electronic properties from electron-donating to weakly electron-withdrawing.
Methyl (-CH₃)4Ethyl (-CH₂CH₃)Increases steric bulk and lipophilicity to probe the size of the binding pocket.
Methyl (-CH₃)4CyclopropylProvides conformational rigidity and can enhance metabolic stability and binding affinity. researchgate.net
Acetyl (-COCH₃)N'Methanesulfonyl (-SO₂CH₃)Replaces the planar amide with a tetrahedral sulfonamide, altering geometry and hydrogen bonding capacity.
Acetyl (-COCH₃)N'Trifluoroacetyl (-COCF₃)Increases the acidity of the N-H proton and can act as a strong hydrogen bond donor.

By employing these sophisticated design strategies, researchers can systematically generate novel analogs of this compound. The resulting compounds, derived from scaffold hopping or bioisosteric replacement, can then be synthesized and evaluated to establish a comprehensive structure-activity relationship (SAR) and identify candidates with superior drug-like properties.

Future Directions and Emerging Research Avenues for N Acetyl 4 Methyl 3 Nitrobenzohydrazide Research

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce or eliminate the use or generation of hazardous substances. mdpi.com Future research on N'-acetyl-4-methyl-3-nitrobenzohydrazide should prioritize the development of sustainable synthetic pathways. Traditional multi-step syntheses often involve stoichiometric reagents, harsh reaction conditions, and the generation of significant waste streams.

Future synthetic strategies could focus on:

Catalytic Approaches: Investigating the use of reusable catalysts, such as organocatalysts or transition-metal catalysts, could enhance reaction efficiency and minimize waste. For instance, exploring catalytic amidation and acylation reactions could provide more atom-economical routes.

Alternative Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a key area of green chemistry. Research could explore the solubility and reactivity of this compound and its precursors in such media.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to a more efficient and safer manufacturing process.

A comparative table of a hypothetical traditional versus a green synthetic route is presented below:

FeatureTraditional Synthesis (Hypothetical)Green Synthesis (Proposed)
Solvent Chlorinated solvents (e.g., Dichloromethane)Benign solvents (e.g., Ethanol, Water)
Catalyst Stoichiometric coupling reagentsCatalytic amounts of a reusable catalyst
Energy Input High-temperature refluxRoom temperature or microwave-assisted heating
Waste Generation Significant by-product formationMinimal by-products, catalyst recycling
Atom Economy LowerHigher

Integration of Artificial Intelligence and Machine Learning in Compound Design and Chemical Space Exploration

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and materials research by accelerating the discovery and design of new molecules with desired properties. nih.govspringernature.com For this compound, AI and ML can be leveraged to explore its vast chemical space and predict its potential activities and properties.

Key research avenues in this domain include:

Predictive Modeling: ML models can be trained on existing datasets of related hydrazide compounds to predict various properties of this compound and its analogs, such as biological activity, toxicity, and physicochemical properties.

De Novo Design: Generative AI models can be employed to design novel derivatives of this compound with optimized properties. researchgate.net These models can explore a vast chemical space to propose new structures that are synthetically accessible.

Reaction Prediction and Optimization: AI tools can assist in predicting the outcomes of chemical reactions and optimizing reaction conditions for the synthesis of this compound and its derivatives, thereby accelerating the experimental workflow. researchgate.net

Structure-Activity Relationship (SAR) Studies: By analyzing the structural features of a library of this compound analogs and their corresponding activities, ML algorithms can identify key molecular descriptors that govern their properties, providing valuable insights for rational drug design.

Exploration of this compound in Advanced Materials Science (Theoretical Potential)

The unique structural features of this compound, including its aromatic rings, nitro group, and hydrazide moiety, suggest its potential as a building block for advanced materials. While experimental work in this area is yet to be established, theoretical studies can pave the way for future applications.

Theoretical potential in materials science includes:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazide group and the oxygen atoms of the nitro and acetyl groups can act as coordination sites for metal ions. Theoretical modeling can be used to predict the structures and properties of potential coordination polymers or MOFs incorporating this compound as a ligand. These materials could have applications in gas storage, catalysis, and sensing.

Organic Electronics: The presence of conjugated aromatic systems and electron-withdrawing/donating groups suggests that derivatives of this compound could exhibit interesting electronic properties. Computational chemistry can be used to calculate the electronic band structure, charge transport properties, and optical properties of hypothetical polymers or molecular crystals based on this scaffold.

High-Energy Materials: The nitro group is a common feature in energetic materials. Theoretical calculations of properties such as heat of formation, density, and detonation velocity could provide a preliminary assessment of the energetic potential of this compound and its derivatives.

Interdisciplinary Research with Theoretical Biology for Deeper Mechanistic Understanding

To fully elucidate the potential biological activities of this compound, a collaborative approach with theoretical biology is essential. Computational methods can provide insights into the molecular mechanisms of action and guide further experimental investigations.

Future interdisciplinary research could involve:

Molecular Docking and Dynamics Simulations: In silico molecular docking studies can predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. mdpi.com Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and provide a more dynamic picture of the binding process.

Pharmacophore Modeling: By identifying the essential structural features required for a specific biological activity from a set of active compounds, pharmacophore models can be developed. These models can then be used to virtually screen for other compounds, including derivatives of this compound, that are likely to exhibit similar activity.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. mdpi.com These predictions are crucial in the early stages of drug discovery to identify potential liabilities and guide the design of compounds with improved pharmacokinetic profiles.

The following table outlines the key computational techniques and their potential applications in understanding the biological profile of this compound:

Computational TechniqueApplication
Molecular Docking Prediction of binding to biological targets
Molecular Dynamics Analysis of ligand-protein complex stability
Pharmacophore Modeling Identification of key structural features for activity
ADMET Prediction In silico assessment of drug-like properties

Q & A

Basic: How can researchers optimize the synthesis of N'-acetyl-4-methyl-3-nitrobenzohydrazide?

Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Stepwise functionalization : Begin with nitration of the benzamide precursor under controlled acidic conditions (e.g., H₂SO₄/HNO₃), followed by acetylation using acetic anhydride .
  • Reaction monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and confirm completion .
  • Purification : Recrystallize the final product using methanol or ethanol to achieve >95% purity, verified via HPLC .
  • Yield improvement : Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C for acyl hydrazide coupling) to minimize side reactions .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the acetyl (-COCH₃) and nitro (-NO₂) groups via characteristic shifts (e.g., acetyl methyl at δ 2.1–2.3 ppm; nitro aromatic protons at δ 8.0–8.5 ppm) .
  • IR spectroscopy : Identify N-H stretching (3200–3300 cm⁻¹) and carbonyl vibrations (C=O at ~1650 cm⁻¹; NO₂ at ~1520 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to rule out impurities .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement, focusing on resolving torsional angles of the acetyl-nitrobenzohydrazide moiety .
  • Hydrogen-bonding networks : Analyze intermolecular interactions (e.g., N-H···O=C) to validate packing efficiency and stability .
  • Validation tools : Employ PLATON or Mercury to check for twinning or disorder, especially in nitro group orientations .

Advanced: What computational approaches predict the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, van der Waals contacts) using CrystalExplorer .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., cyclooxygenase for anti-inflammatory studies) via AutoDock Vina .

Basic: What in vitro assays evaluate the bioactivity of this compound?

Answer:

  • Antimicrobial testing : Perform broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory screening : Measure COX-2 inhibition using ELISA kits or prostaglandin E₂ (PGE₂) suppression in macrophage cell lines .
  • Cytotoxicity : Assess viability in normal (e.g., HEK293) and cancer (e.g., MCF-7) cells via MTT assays .

Advanced: How can researchers address contradictions between spectroscopic and computational data?

Answer:

  • Cross-validation : Compare experimental NMR/IR results with DFT-predicted spectra. Discrepancies in vibrational modes may indicate solvent effects or crystal packing .
  • Dynamic simulations : Conduct molecular dynamics (MD) in explicit solvent (e.g., water) to assess conformational flexibility not captured in static DFT models .
  • Synchrotron validation : Recollect high-resolution SCXRD data to resolve ambiguities in bond lengths/angles .

Advanced: What role do hydrogen-bonding interactions play in the stability of this compound?

Answer:

  • Intramolecular H-bonds : Stabilize the hydrazide linker (N-H···O=C), reducing rotational freedom and enhancing planarity .
  • Intermolecular networks : Analyze dimer formation via C=O···H-N interactions, which influence melting points and solubility .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with H-bond density .

Advanced: How can ADMET studies guide the pharmacological potential of this compound?

Answer:

  • In silico ADMET : Use SwissADME to predict bioavailability (%ABS), blood-brain barrier permeability, and CYP450 inhibition .
  • Toxicity profiling : Employ ProTox-II to assess hepatotoxicity and mutagenicity risks .
  • Solubility enhancement : Modify substituents (e.g., methoxy groups) to improve LogP values while retaining activity .

Basic: What reaction mechanisms underpin the synthesis of this compound?

Answer:

  • Electrophilic nitration : Nitronium ion (NO₂⁺) attack at the meta position of the benzamide ring, directed by the acetyl group .
  • Nucleophilic acyl substitution : Hydrazine reacts with the activated ester intermediate, forming the hydrazide bond .
  • Acid-catalyzed acetylation : Protonation of the hydroxyl group facilitates nucleophilic attack by acetic anhydride .

Advanced: How can polymorphism impact the physicochemical properties of this compound?

Answer:

  • SCXRD screening : Identify polymorphs via varied crystallization solvents (e.g., DMSO vs. ethanol) .
  • Hirshfeld surface comparison : Quantify differences in π-stacking and H-bonding between polymorphs .
  • Dissolution studies : Correlate polymorph stability with dissolution rates using UV-Vis spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.